molecular formula C8H7Cl2N B092626 5,6-Dichloroisoindoline CAS No. 15997-90-7

5,6-Dichloroisoindoline

Cat. No. B092626
CAS RN: 15997-90-7
M. Wt: 188.05 g/mol
InChI Key: JLALYYJPNQCWDM-UHFFFAOYSA-N
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Description

5,6-Dichloroisoindoline is a chemical compound that belongs to the isoindoline family. It is a heterocyclic compound that contains two chlorine atoms and a nitrogen atom in its structure. The compound has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.

Mechanism of Action

The mechanism of action of 5,6-Dichloroisoindoline involves the inhibition of tubulin polymerization, which is essential for cell division. The compound binds to the colchicine binding site of tubulin, preventing the formation of microtubules and disrupting the mitotic spindle. This results in cell cycle arrest and ultimately leads to apoptosis in cancer cells.
Biochemical and Physiological Effects
5,6-Dichloroisoindoline has been shown to exhibit a range of biochemical and physiological effects. The compound has been found to inhibit the growth and proliferation of cancer cells by inducing oxidative stress and DNA damage. Additionally, the compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. The compound has also been found to exhibit neuroprotective activity by reducing oxidative stress and inflammation in neuronal cells.

Advantages and Limitations for Lab Experiments

The advantages of using 5,6-Dichloroisoindoline in lab experiments include its potent anticancer activity, its ability to overcome multidrug resistance, and its relatively simple synthesis method. However, the compound has some limitations, including its low solubility in aqueous solutions and its potential toxicity to non-cancerous cells.

Future Directions

There are several future directions for research on 5,6-Dichloroisoindoline. One potential avenue is to explore the compound's activity against other types of cancer, such as pancreatic and prostate cancer. Additionally, further studies are needed to elucidate the compound's mechanism of action and to identify potential molecular targets. Another potential direction for research is to explore the compound's activity against other diseases, such as neurodegenerative diseases and inflammatory disorders. Finally, efforts should be made to optimize the synthesis method of the compound to improve its yield and purity.
In conclusion, 5,6-Dichloroisoindoline is a promising compound with potent anticancer activity and a range of potential applications in various fields. Further research is needed to fully understand the compound's mechanism of action and to identify potential molecular targets. With continued research, 5,6-Dichloroisoindoline has the potential to become a valuable tool in the fight against cancer and other diseases.

Synthesis Methods

The synthesis of 5,6-Dichloroisoindoline involves the reaction of 2,3-dichlorophenyl isocyanate with aniline in the presence of a base catalyst. The reaction proceeds through an isocyanate intermediate, which undergoes nucleophilic attack by the aniline to form the desired product. The reaction is typically carried out under mild conditions, and the yield of the product can be optimized by adjusting the reaction parameters.

Scientific Research Applications

5,6-Dichloroisoindoline has been extensively studied for its potential applications in medicinal chemistry. The compound exhibits potent anticancer activity against various cancer cell lines, including breast, colon, and lung cancer. The mechanism of action of the compound involves inducing cell cycle arrest and apoptosis in cancer cells. Additionally, 5,6-Dichloroisoindoline has shown promising activity against multidrug-resistant cancer cells, making it a potential candidate for combination therapy.

properties

CAS RN

15997-90-7

Product Name

5,6-Dichloroisoindoline

Molecular Formula

C8H7Cl2N

Molecular Weight

188.05 g/mol

IUPAC Name

5,6-dichloro-2,3-dihydro-1H-isoindole

InChI

InChI=1S/C8H7Cl2N/c9-7-1-5-3-11-4-6(5)2-8(7)10/h1-2,11H,3-4H2

InChI Key

JLALYYJPNQCWDM-UHFFFAOYSA-N

SMILES

C1C2=CC(=C(C=C2CN1)Cl)Cl

Canonical SMILES

C1C2=CC(=C(C=C2CN1)Cl)Cl

Origin of Product

United States

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